molecular formula C14H20N2O3S B224618 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide

1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B224618
M. Wt: 296.39 g/mol
InChI Key: WCLSPCQCWXMMCD-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide, also known as EBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBP belongs to the class of piperidine derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide may exert its effects through the modulation of ion channels and receptors. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels and N-methyl-D-aspartate (NMDA) receptors. These effects may contribute to the anti-inflammatory and antinociceptive properties of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide.

Biochemical And Physiological Effects

1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in inflammation. In addition, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.

Advantages And Limitations For Lab Experiments

1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide. One area of research is the investigation of the potential therapeutic applications of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the exploration of the mechanism of action of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide, which may provide insights into its potential therapeutic applications. Additionally, the development of more efficient synthesis methods for 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide may facilitate its use in future research.
Conclusion
In conclusion, 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been shown to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. It has also been investigated for its potential role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are limitations to the use of 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide in lab experiments, future research may provide insights into its potential therapeutic applications.

Synthesis Methods

1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide can be synthesized through a multistep reaction sequence. The first step involves the conversion of 4-ethylbenzenesulfonyl chloride to 4-ethylbenzenesulfonamide, which is then reacted with piperidine-4-carboxylic acid to yield 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide. The overall yield of this synthesis method is around 50%, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antinociceptive, and neuroprotective effects. 1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide has also been investigated for its potential role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

1-(4-Ethylbenzenesulfonyl)piperidine-4-carboxamide

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

1-(4-ethylphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C14H20N2O3S/c1-2-11-3-5-13(6-4-11)20(18,19)16-9-7-12(8-10-16)14(15)17/h3-6,12H,2,7-10H2,1H3,(H2,15,17)

InChI Key

WCLSPCQCWXMMCD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

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